molecular formula C10H12N2O3 B7861500 1-(4-Nitrobenzyl)azetidin-3-ol

1-(4-Nitrobenzyl)azetidin-3-ol

Cat. No.: B7861500
M. Wt: 208.21 g/mol
InChI Key: UJEJTDCCIWWPBL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1-(4-Aminobenzyl)azetidin-3-ol.

    Reduction: Linear amines.

    Substitution: Tosylated derivatives.

Scientific Research Applications

1-(4-Nitrobenzyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)azetidin-3-ol is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to ring-opening reactions. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrobenzyl)azetidin-3-ol is unique due to the presence of the nitro group, which imparts distinct redox properties and reactivity compared to other azetidine derivatives. This makes it a valuable compound for specific applications in synthetic chemistry and drug discovery .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10-6-11(7-10)5-8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEJTDCCIWWPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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